Carbonic acid--2-methylbutan-2-ol (1/2)
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Overview
Description
Carbonic acid;2-methylbutan-2-ol is a compound that combines the properties of carbonic acid and 2-methylbutan-2-ol. Carbonic acid is a weak acid formed in solution when carbon dioxide is dissolved in water. 2-methylbutan-2-ol, also known as tert-amyl alcohol, is a tertiary alcohol with the chemical formula C5H12O. This compound is known for its use as a solvent and in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-methylbutan-2-ol can be synthesized through the hydration of 2-methylbut-2-ene. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, and occurs under controlled temperature conditions . Another method involves the reduction of 2-methylbutanone using reducing agents like sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of 2-methylbutan-2-ol often involves the catalytic hydration of isobutene in the presence of water and an acid catalyst. This process is carried out in large-scale reactors under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methylbutanone using oxidizing agents like potassium dichromate.
Dehydration: When heated with a strong acid like sulfuric acid, it undergoes dehydration to form alkenes such as 2-methylbut-2-ene.
Substitution: It can react with halogen acids like hydrochloric acid to form tert-amyl chloride through an SN1 mechanism.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic medium.
Dehydration: Concentrated sulfuric acid at elevated temperatures.
Substitution: Concentrated hydrochloric acid.
Major Products
Oxidation: 2-methylbutanone.
Dehydration: 2-methylbut-2-ene.
Substitution: tert-amyl chloride.
Scientific Research Applications
2-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use as an anesthetic and in the formulation of pharmaceuticals.
Industry: Utilized in the production of flavors, fragrances, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-methylbutan-2-ol involves its interaction with various molecular targets. As a tertiary alcohol, it can act as a proton donor and participate in hydrogen bonding. In biological systems, it modulates the activity of GABAA receptors, similar to ethanol, leading to its anesthetic and psychotropic effects . The compound’s ability to form hydrogen bonds also makes it an effective solvent for polar compounds .
Comparison with Similar Compounds
Similar Compounds
tert-Butanol: Another tertiary alcohol with similar solvent properties but a different molecular structure.
2-methyl-2-propanol: Similar in structure but with a different carbon backbone.
2-methyl-1-butanol: A primary alcohol with different reactivity and properties.
Uniqueness
2-methylbutan-2-ol is unique due to its branched structure, which imparts distinct physical and chemical properties. Its tertiary nature makes it less prone to oxidation compared to primary and secondary alcohols, and its ability to modulate GABAA receptors sets it apart in biological applications .
Properties
CAS No. |
39511-74-5 |
---|---|
Molecular Formula |
C11H26O5 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
carbonic acid;2-methylbutan-2-ol |
InChI |
InChI=1S/2C5H12O.CH2O3/c2*1-4-5(2,3)6;2-1(3)4/h2*6H,4H2,1-3H3;(H2,2,3,4) |
InChI Key |
XBZCLEPJRGEIQX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)O.CCC(C)(C)O.C(=O)(O)O |
Origin of Product |
United States |
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